Picfeltarraenin X

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

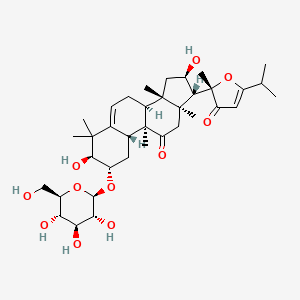

(2S)-2-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O11/c1-16(2)20-12-24(39)36(8,47-20)29-19(38)13-33(5)23-10-9-17-18(35(23,7)25(40)14-34(29,33)6)11-21(30(44)32(17,3)4)45-31-28(43)27(42)26(41)22(15-37)46-31/h9,12,16,18-19,21-23,26-31,37-38,41-44H,10-11,13-15H2,1-8H3/t18-,19-,21+,22-,23+,26-,27+,28-,29+,30-,31-,33+,34-,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLJFFOIPJDGBU-MXKLYMAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(C5(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=O)[C@](O1)(C)[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C[C@@H]([C@H](C5(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Picfeltarraenin X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin X, a triterpenoid isolated from Picria fel-terrae, has been identified as a potent inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available scientific literature. While quantitative inhibitory concentrations for this compound are not yet published, initial studies demonstrate its superior potency compared to the established AChE inhibitor, Tacrine. Furthermore, this document explores the anti-inflammatory mechanism of a closely related compound, Picfeltarraenin IA, which acts via the NF-κB signaling pathway. This guide consolidates available data, details experimental protocols, and presents signaling pathways and workflows to support further research and drug development efforts.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action identified for this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This finding is based on bioassay- and liquid chromatography/mass spectrometry (LC-MS)-guided fractionation of extracts from Picria fel-terrae[1][2][3].

Potency and Quantitative Data

Direct quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's inhibition of AChE has not been reported in the reviewed scientific literature. However, the initial discovery and subsequent studies have qualitatively described its potent inhibitory activity.

A key study identified this compound as one of six active compounds from Picria fel-terrae that exhibited stronger AChE inhibition than Tacrine, a known AChE inhibitor used in the treatment of Alzheimer's disease[2][3]. For reference, the IC50 of Tacrine for AChE inhibition has been reported to be in the nanomolar range, with values such as 31 nM, 109 nM, and 0.03 µM, depending on the specific experimental conditions[1][2][4]. This suggests that this compound is a highly potent inhibitor of this enzyme.

Table 1: Quantitative Data on Acetylcholinesterase Inhibition

| Compound | Target | IC50 Value | Source |

| This compound | Acetylcholinesterase (AChE) | Not Reported (Qualitatively more potent than Tacrine) | [2][3] |

| Tacrine | Acetylcholinesterase (AChE) | 31 nM | [2] |

| Tacrine | Acetylcholinesterase (AChE) | 109 nM | [1] |

| Tacrine | Acetylcholinesterase (AChE) | 0.03 µM | [4] |

Experimental Protocol: Bioassay- and LC-MS-Guided Fractionation for AChE Inhibitors

The identification of this compound as an AChE inhibitor was achieved through a multi-step process involving extraction, fractionation, and bioassay-guided identification.

-

Extraction and Fractionation : The plant material, Picria fel-terrae, was extracted with ethanol. The resulting extract was then further fractionated using solvents of varying polarity, such as petroleum ether and ethyl acetate. The ethyl acetate fraction was found to exhibit the strongest AChE inhibitory activity[1][2].

-

High-Performance Liquid Chromatography (HPLC) Separation : The active ethyl acetate fraction was separated using HPLC. The effluent was split and collected into two identical 96-well plates[1].

-

AChE Inhibition Bioassay : One of the 96-well plates was used for a bioassay to determine AChE inhibitory activity. This allowed for the identification of the specific chromatographic fractions containing active compounds[1].

-

Mass Spectrometry (MS) Identification : The corresponding positive wells in the second 96-well plate were analyzed using electrospray ionization mass spectrometry (ESI-MS) to identify the chemical structures of the active compounds, which included this compound[1][2].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Picfeltarraenin X: A Technical Guide for Researchers on its Potential as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin X is a naturally occurring triterpenoid that has been identified as a potential inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. This technical guide provides an in-depth overview of this compound as a potential AChE inhibitor, including its chemical properties, a detailed experimental protocol for assessing its inhibitory activity, and a discussion of the relevant signaling pathways.

Quantitative Data Summary

As of the last update, specific IC50 values for this compound against acetylcholinesterase have not been published in peer-reviewed literature. For the purpose of illustrating how such data should be presented, the following table provides a template for summarizing key quantitative parameters for an AChE inhibitor. Researchers who determine these values for this compound can use a similar structure for clear and concise data presentation.

| Parameter | Value | Units | Experimental Conditions | Reference |

| IC50 (AChE) | Data not available | µM | e.g., Human recombinant AChE, 37°C, pH 8.0 | - |

| Kinetic Mechanism | Data not available | - | e.g., Lineweaver-Burk plot analysis | - |

| Ki | Data not available | µM | e.g., Competitive, non-competitive, etc. | - |

| Selectivity (BChE/AChE) | Data not available | - | Comparison of IC50 values for butyrylcholinesterase and acetylcholinesterase | - |

Experimental Protocols

The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of a test compound like this compound using the widely accepted Ellman's method.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure acetylcholinesterase activity. The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. An inhibitor will reduce the rate of this reaction.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound (or other test compound)

-

Donepezil or Galantamine (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 3 mM) in Tris-HCl buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Prepare a stock solution of the positive control (e.g., Donepezil) in a similar manner to the test compound.

-

-

Assay Protocol in a 96-well Plate:

-

Add 20 µL of the test compound dilution or positive control to the appropriate wells. For the control (uninhibited reaction), add 20 µL of the solvent used for the test compound.

-

Add 140 µL of Tris-HCl buffer to all wells.

-

Add 20 µL of the DTNB solution to all wells.

-

Add 10 µL of the AChE solution to all wells except for the blank wells (add buffer instead).

-

Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

-

Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Cholinergic Synaptic Transmission and AChE Inhibition

Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in cognitive functions such as learning and memory. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, leading to signal propagation. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal. In conditions like Alzheimer's disease, there is a decline in ACh levels. AChE inhibitors like this compound (potentially) block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft, which helps to restore cholinergic neurotransmission.

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Experimental Workflow for Screening and Characterization of AChE Inhibitors

The process of identifying and characterizing novel AChE inhibitors from natural sources like the plant from which this compound is derived involves a multi-step workflow. This typically begins with the extraction of compounds from the natural source, followed by initial screening for AChE inhibitory activity. Positive hits are then subjected to further characterization to determine their potency (IC50), mechanism of action, and selectivity.

Caption: Workflow for AChE inhibitor discovery and characterization.

Conclusion

This compound represents a promising natural product scaffold for the development of novel acetylcholinesterase inhibitors. Although detailed quantitative and mechanistic data are currently lacking in the public domain, this technical guide provides researchers with the necessary background and experimental protocols to independently investigate its potential. The provided workflows and diagrams offer a clear framework for the systematic evaluation of this compound and other natural compounds as potential therapeutic agents for cholinergic-deficient neurological disorders. Further research is warranted to elucidate the specific inhibitory profile of this compound and to explore its therapeutic potential.

References

Picfeltarraenin X: A Review of Preclinical Data and Future Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin X, a triterpenoid compound, has been identified as a potential therapeutic agent. However, a comprehensive review of the available scientific literature reveals a significant scarcity of detailed in vitro and in vivo studies specifically investigating its biological activities. In contrast, a closely related analogue, Picfeltarraenin IA, has been the subject of preliminary in vitro research, particularly focusing on its anti-inflammatory properties. This technical guide summarizes the current state of knowledge on this compound and provides a detailed overview of the experimental data available for Picfeltarraenin IA as a surrogate, highlighting the methodologies and key findings that could inform future research on this compound.

This compound: Current Knowledge

This compound is a naturally occurring triterpenoid.[1] The primary biological activity associated with this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] However, beyond this initial characterization, there is a notable absence of publicly available data regarding its potency (e.g., IC50 values), mechanism of inhibition, or its effects in cellular and animal models.

In Vitro Studies of the Analogue Picfeltarraenin IA

Due to the limited data on this compound, this guide will focus on the published in vitro studies of its close analogue, Picfeltarraenin IA. These studies provide the most relevant insights into the potential biological activities of this class of compounds.

Anti-Inflammatory Effects in Human Lung Epithelial Cells

Research has shown that Picfeltarraenin IA exhibits anti-inflammatory properties in human pulmonary adenocarcinoma epithelial A549 cells.[2][3] Specifically, it has been shown to counteract the inflammatory effects induced by lipopolysaccharide (LPS).[2][3]

Table 1: Summary of Qualitative In Vitro Findings for Picfeltarraenin IA

| Assay | Cell Line | Inducer | Key Findings | Reference |

| Cell Viability | A549 | LPS | Attenuated LPS-induced cell injury. | [3] |

| IL-8 Production | A549 | LPS | Inhibited LPS-induced IL-8 production. | [2] |

| PGE2 Production | A549 | LPS | Significantly inhibited LPS-induced PGE2 production in a concentration-dependent manner (0.1–10 µmol/l). | [2][4] |

| COX-2 Expression | A549, THP-1 | LPS | Significantly inhibited LPS-induced COX-2 expression in a concentration-dependent manner (0.1–10 µmol/l). | [2][4] |

| NF-κB Pathway | A549 | LPS | Downregulated LPS-induced inflammatory responses via the NF-κB pathway. | [2][4] |

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of Picfeltarraenin IA in A549 cells are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[2] Picfeltarraenin IA was found to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins like PGE2, through the NF-κB pathway.[2][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

Picfeltarraenin X (C36H54O11): A Technical Overview of a Triterpenoid Acetylcholinesterase Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available scientific information on Picfeltarraenin X, a natural triterpenoid with the molecular formula C36H54O11. While research has identified its primary biochemical activity, a comprehensive understanding of its broader pharmacological profile remains an area for future investigation.

Chemical and Physical Properties

This compound is a complex organic molecule classified as a triterpenoid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C36H54O11 | [1][2] |

| Molecular Weight | 662.81 g/mol | [3] |

| CAS Number | 1391826-61-1 | [2] |

| Class | Triterpenoid | [3] |

Biological Activity and Mechanism of Action

The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels and duration of action of acetylcholine in synaptic clefts, a mechanism that is the basis for several drugs used to treat neurodegenerative diseases such as Alzheimer's disease.

Note on Available Data: While this compound is confirmed as an AChE inhibitor, detailed quantitative data, such as its IC50 value, and the specifics of its binding and inhibitory mechanism are not extensively documented in publicly available literature.

Signaling Pathways

Currently, there is a notable absence of published research detailing the specific signaling pathways modulated by this compound.

In contrast, a related compound, Picfeltarraenin IA , has been studied for its effects on inflammatory signaling. Research on Picfeltarraenin IA has demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines, such as IL-8 and PGE2, through the modulation of the NF-κB signaling pathway in human pulmonary epithelial A549 cells.[4][5]

It is plausible that this compound may exhibit similar or distinct effects on cellular signaling pathways, but dedicated experimental investigation is required to confirm this.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature.

For reference, studies on the related compound, Picfeltarraenin IA, have utilized the following methodologies:

-

Cell Viability Assays: MTT (methylthiazol-tetrazolium) assays have been used to determine the cytotoxicity of Picfeltarraenin IA and its effect on cell proliferation in the presence of inflammatory stimuli.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been employed to quantify the production of inflammatory mediators like IL-8 and PGE2 from cultured cells.[4]

-

Western Blotting: This method has been used to analyze the expression levels of key proteins in signaling pathways, such as COX-2 and components of the NF-κB pathway.[4]

These protocols would be applicable to the future investigation of this compound's biological activities.

Logical Relationship of Known Information

The following diagram illustrates the current understanding of this compound.

Future Directions

The existing data on this compound establishes it as a molecule of interest, particularly in the context of neurodegenerative disease research due to its AChE inhibitory activity. However, a significant amount of research is required to fully characterize its pharmacological profile. Future studies should focus on:

-

Quantitative analysis of AChE inhibition: Determining the IC50 value and kinetic parameters of inhibition.

-

Broader biological screening: Investigating its effects on other potential targets and its anti-inflammatory, cytotoxic, or other biological activities.

-

Elucidation of signaling pathway modulation: Exploring its impact on pathways such as the NF-κB and others relevant to its potential therapeutic applications.

-

In vivo studies: Evaluating its efficacy, pharmacokinetics, and safety in animal models.

References

- 1. This compound | C36H54O11 | CID 102004844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

Literature Review on the Therapeutic Potential of Picfeltarraenin X: A Technical Guide

A Note on Data Availability: Publicly available scientific literature contains limited specific data on the therapeutic potential of Picfeltarraenin X. The majority of research has focused on closely related compounds, particularly Picfeltarraenin IA, also isolated from the plant Picria fel-terrae Lour. This review summarizes the available information on Picfeltarraenin IA as a potential analogue for understanding the therapeutic prospects of this compound, alongside broader findings on extracts from Picria fel-terrae.

Introduction

This compound is a triterpenoid compound isolated from Picria fel-terrae Lour., a plant used in traditional medicine.[1] While specific studies on this compound are scarce, the therapeutic potential of related compounds from the same plant, such as Picfeltarraenin IA and IB, has been explored, suggesting potential anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitory activities for this class of molecules.[2][3][4] This document consolidates the existing knowledge on the Picfeltarraenin family, with a focus on Picfeltarraenin IA, to provide a foundational understanding for researchers and drug development professionals.

Therapeutic Potential of Picfeltarraenin Analogs and Picria fel-terrae Extracts

Research into the extracts of Picria fel-terrae and its constituent compounds has revealed a range of biological activities. Modern pharmacological investigations have pointed to diuretic, antipyretic, hepatoprotective, cardioprotective, antidiabetic, antioxidant, anti-inflammatory, anthelmintic, and analgesic properties.[5] Furthermore, certain fractions of the plant extract have demonstrated antiproliferative activity against cancer cell lines and have been suggested to induce apoptosis and cell cycle arrest.[5][6]

A key area of investigation for the Picfeltarraenin family is their anti-inflammatory potential. Studies on Picfeltarraenin IA have shown that it can inhibit the production of inflammatory mediators.[7]

Table 1: Summary of Quantitative Data on the Anti-Inflammatory Effects of Picfeltarraenin IA

| Cell Line | Treatment | Concentration | Effect | Reference |

| A549 (Human pulmonary epithelial cells) | Lipopolysaccharide (LPS) + Picfeltarraenin IA | 1 µmol/l | ~31% reduction in IL-8 production | [7] |

| A549 (Human pulmonary epithelial cells) | Lipopolysaccharide (LPS) + Picfeltarraenin IA | 10 µmol/l | ~50% reduction in IL-8 production | [7] |

| A549 (Human pulmonary epithelial cells) | Lipopolysaccharide (LPS) + Picfeltarraenin IA | 0.1-10 µmol/l | Concentration-dependent inhibition of PGE2 production | [7] |

| A549 (Human pulmonary epithelial cells) | Lipopolysaccharide (LPS) + Picfeltarraenin IA | 0.1-10 µmol/l | Concentration-dependent inhibition of COX2 expression | [7] |

Experimental Protocols

The following methodologies have been employed in the study of Picfeltarraenin IA's anti-inflammatory effects.

-

Cell Lines: Human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells were used.[4][7]

-

Induction of Inflammation: Lipopolysaccharide (LPS) at a concentration of 10 µg/ml was used to induce an inflammatory response in A549 cells.[7]

-

Compound Administration: Picfeltarraenin IA, dissolved in dimethyl sulfoxide (DMSO), was added to the cell cultures at varying concentrations (0.1-10 µmol/l) concurrently with LPS.[7]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) in the cell culture medium were quantified using ELISA kits.[4][7]

-

Protein Expression Analysis: The expression levels of cyclooxygenase 2 (COX2) and the p65 subunit of nuclear factor-κB (NF-κB) were determined by Western blot analysis to investigate the underlying signaling pathways.[4][7]

-

MTT Assay: A methylthiazol tetrazolium (MTT) assay was used to assess the viability of A549 cells following treatment with Picfeltarraenin IA to ensure that the observed effects were not due to cytotoxicity.[7]

Signaling Pathways

The anti-inflammatory effects of Picfeltarraenin IA in A549 cells have been linked to the inhibition of the NF-κB signaling pathway.[7]

Conclusion and Future Directions

While direct evidence for the therapeutic potential of this compound is currently lacking in the scientific literature, the available data on its analogue, Picfeltarraenin IA, and extracts from its source plant, Picria fel-terrae, suggest a promising avenue for future research. The anti-inflammatory properties of Picfeltarraenin IA, mediated through the NF-κB pathway, highlight a potential mechanism of action that may be shared by other members of the Picfeltarraenin family, including this compound.

Further investigation is warranted to isolate and characterize the biological activities of this compound specifically. Future studies should aim to:

-

Evaluate the anti-inflammatory, anticancer, and other therapeutic effects of purified this compound in vitro and in vivo.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Conduct comparative studies between this compound and other related compounds to understand structure-activity relationships.

Such research will be crucial in determining the unique therapeutic potential of this compound and its viability as a candidate for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Picfeltarraenin IA | CAS:97230-47-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. Antioxidant and Antiproliferative Activities of an Ethylacetate Fraction of Picria Fel-Terrae Lour. Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Profile of Picfeltarraenin X

Disclaimer: Published research on the safety, toxicity, and pharmacokinetic profile of Picfeltarraenin X is currently limited. This guide summarizes the available information and leverages data from the closely related compound, Picfeltarraenin IA, to provide a comprehensive overview of the anticipated preclinical characteristics and the experimental methodologies used for their evaluation. The data presented for Picfeltarraenin IA should be considered illustrative and may not be directly representative of this compound.

Introduction

This compound is a triterpenoid natural product.[1][2] While its specific biological activities are not extensively documented in publicly available literature, related compounds such as Picfeltarraenin IA have demonstrated noteworthy biological effects, including the modulation of inflammatory pathways.[3][4][5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding the potential safety, toxicity, and pharmacokinetic profile of this compound, drawing parallels from its better-studied analogue, Picfeltarraenin IA.

Safety and Toxicity Profile

A comprehensive evaluation of the safety and toxicity of a novel compound involves a battery of in vitro and in vivo studies designed to identify potential hazards and establish a safe dose range for further development.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for determining the potential of a compound to induce cell death.

Table 1: In Vitro Cytotoxicity of Picfeltarraenin IA on A549 Human Lung Carcinoma Cells

| Assay | Cell Line | Concentration (µmol/L) | Effect |

| MTT Assay | A549 | ≤ 10 | No significant toxicity observed[3] |

| MTT Assay | A549 | 100 | Significant decrease in cell viability[3] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

-

Cell Seeding: Human pulmonary adenocarcinoma epithelial A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., Picfeltarraenin IA at 0.1, 1, 10, and 100 µmol/L) and incubated for a specified period (e.g., 12 hours).[3]

-

MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The supernatant is removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells.[3]

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Acute Toxicity

Acute toxicity studies in animal models are conducted to determine the potential adverse effects of a substance after a single high-dose exposure. These studies are crucial for determining the median lethal dose (LD50). While no specific acute toxicity data for this compound is available, a general protocol for an acute oral toxicity study is described below.

-

Animal Model: Healthy, young adult rodents (e.g., rats or mice) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study.

-

Dosing: A single animal is dosed with the test substance at a starting dose level. The route of administration is typically oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated for a small number of animals.

-

Endpoint: The study is concluded when the stopping criteria are met, and the LD50 is estimated using statistical methods.

Caption: Workflow for an acute oral toxicity study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests includes the Ames test for bacterial reverse mutation and an in vivo micronucleus assay.

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds using bacteria.[7][8][9]

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a histidine-deficient agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.[10][11][12][13][14]

-

Animal Model and Dosing: Rodents are treated with the test substance, typically via the intended clinical route of administration, at three different dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.

-

Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes.

-

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control group indicates genotoxicity.[14]

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. There is no published pharmacokinetic data for this compound. The following section outlines a general approach for a rodent pharmacokinetic study.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value | Unit |

| Cmax | Oral | 10 | Data not available | µg/mL |

| Tmax | Oral | 10 | Data not available | h |

| AUC(0-t) | Oral | 10 | Data not available | µg*h/mL |

| Half-life (t1/2) | Oral | 10 | Data not available | h |

| Bioavailability (F%) | Oral | 10 | Data not available | % |

| Clearance (CL) | IV | 2 | Data not available | mL/min/kg |

| Volume of Distribution (Vd) | IV | 2 | Data not available | L/kg |

A typical pharmacokinetic study in rats would involve the following steps:[15][16][17][18]

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Cannulation: For intravenous administration and serial blood sampling, the jugular vein may be cannulated.

-

Dosing: A cohort of animals receives the test compound intravenously (e.g., as a bolus dose), while another cohort receives it via the intended route of administration (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Caption: Workflow for a typical rodent pharmacokinetic study.

Signaling Pathway Modulation

Based on studies of Picfeltarraenin IA, it is plausible that this compound may also exert its biological effects through the modulation of key inflammatory signaling pathways. Picfeltarraenin IA has been shown to inhibit the production of inflammatory cytokines by suppressing the nuclear factor-kappa B (NF-κB) pathway in human pulmonary epithelial A549 cells.[3][4][5][6]

The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those encoding for cytokines and cyclooxygenase-2 (COX-2).[3][19]

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the anticipated safety, toxicity, and pharmacokinetic profile of this compound, primarily based on data from the related compound Picfeltarraenin IA and established toxicological and pharmacokinetic testing methodologies. The provided experimental protocols and diagrams serve as a reference for researchers and drug development professionals interested in evaluating this and other novel natural products. Further studies are imperative to elucidate the specific preclinical characteristics of this compound and determine its potential as a therapeutic agent.

References

- 1. This compound | C36H54O11 | CID 102004844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. ossila.com [ossila.com]

- 10. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Micronucleus test - Wikipedia [en.wikipedia.org]

- 14. criver.com [criver.com]

- 15. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. parazapharma.com [parazapharma.com]

- 17. Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]

The Role of Picfeltarraenin X in Neuronal Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin X, a triterpenoid natural product, has been identified as a potent inhibitor of acetylcholinesterase (AChE). This guide provides an in-depth analysis of the established and putative roles of this compound in neuronal signaling. By inhibiting AChE, this compound primarily modulates cholinergic signaling, leading to a cascade of downstream effects on neuronal function. This document outlines the core mechanism of action, details the affected signaling pathways, presents available quantitative data, and provides a standard experimental protocol for assessing its activity.

Introduction

This compound is a triterpenoid isolated from plant species such as Picria fel-terrae Lour. and Scrophularia ningpoensis Hemsl.[1][2][3]. Structurally, it belongs to a class of complex natural products that have garnered interest for their diverse biological activities. The primary and most well-documented pharmacological action of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft[2][4][5]. Some studies suggest that its inhibitory potency is greater than that of Tacrine, a known AChE inhibitor[3][6]. This activity places this compound in a class of compounds with significant potential for modulating neuronal signaling, particularly in the context of neurodegenerative diseases where cholinergic deficits are a key pathological feature.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism by which this compound influences neuronal signaling is through the inhibition of acetylcholinesterase.

-

Enzyme Inhibition: this compound binds to AChE, preventing it from breaking down acetylcholine.

-

Increased Acetylcholine Bioavailability: This inhibition leads to an accumulation of acetylcholine in the synaptic cleft.

-

Enhanced Cholinergic Receptor Activation: The elevated levels of acetylcholine result in prolonged and enhanced activation of both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) on postsynaptic neurons.

This fundamental action initiates a series of downstream signaling events that can have profound effects on neuronal excitability, synaptic plasticity, and cell survival.

Neuronal Signaling Pathways Modulated by this compound

The primary activity of this compound as an AChE inhibitor implicates it in the modulation of several critical neuronal signaling pathways.

Cholinergic Signaling Pathway

The most direct pathway affected is the cholinergic signaling cascade. By increasing the synaptic concentration of acetylcholine, this compound potentiates signaling through both ionotropic nAChRs and metabotropic mAChRs.

-

Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels, upon activation by ACh, allow the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization and neuronal excitation.

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that, upon activation, can trigger a variety of intracellular signaling cascades, including the modulation of adenylyl cyclase and phospholipase C activity, leading to changes in intracellular cyclic AMP (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG) levels, respectively.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

PI3K/Akt Survival Pathway

There is evidence that cholinesterase inhibitors can promote neuroprotective effects through the modulation of the PI3K/Akt pathway. This is often mediated by the activation of specific nAChR subtypes.

-

nAChR-Mediated Calcium Influx: Activation of certain nAChRs (e.g., α7-nAChR) leads to an influx of calcium.

-

PI3K Activation: The increase in intracellular calcium can activate Phosphoinositide 3-kinase (PI3K).

-

Akt Phosphorylation: PI3K then phosphorylates and activates Akt (also known as Protein Kinase B).

-

Cell Survival: Activated Akt phosphorylates a range of downstream targets that are involved in promoting cell survival and inhibiting apoptosis.

Caption: Downstream activation of the PI3K/Akt survival pathway.

Quantitative Data

While several sources indicate that this compound is a potent acetylcholinesterase inhibitor, specific quantitative data such as the half-maximal inhibitory concentration (IC50) is not consistently reported in publicly accessible literature. One source mentions a related compound or extract having an IC50 of 25 μg/mL for acetylcholinesterase[7]. However, for the pure compound this compound, it is qualitatively described as having stronger AChE inhibition than Tacrine[3][6]. For comparative purposes, the IC50 of Tacrine for AChE is in the nanomolar range.

| Compound | Target | Activity | Source |

| This compound | Acetylcholinesterase (AChE) | Potent Inhibitor | [2][3][4][5][8] |

| This compound | Acetylcholinesterase (AChE) | > Tacrine | [3][6] |

Experimental Protocols

The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of this compound using the Ellman's method, a widely accepted colorimetric assay[1][9][10].

Principle of the Ellman's Assay

This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Reagents and Materials

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Experimental Workflow

Caption: Experimental workflow for the Ellman's assay to determine AChE inhibition.

Assay Procedure

-

Preparation of Reaction Mixtures: In a 96-well plate, prepare the following reaction mixtures:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water (instead of ATCI).

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.

-

Initiation of Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition can be calculated using the following formula:

% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a natural product with a clearly defined primary mechanism of action: the inhibition of acetylcholinesterase. This activity directly potentiates cholinergic neurotransmission and is likely to have significant downstream effects on neuronal signaling pathways, including those involved in neuronal survival and plasticity. The lack of readily available, precise quantitative data on its inhibitory potency highlights the need for further research to fully characterize its pharmacological profile. Future studies should focus on determining the IC50 of this compound for AChE, elucidating its effects on specific subtypes of cholinergic receptors, and exploring its potential therapeutic applications in neurological disorders characterized by cholinergic dysfunction.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:1391826-61-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:1391826-61-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. abmole.com [abmole.com]

- 8. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of Picfeltarraenin X

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting an acetylcholinesterase (AChE) inhibition assay using Picfeltarraenin X, a known AChE inhibitor.[1][2][3][4] This document includes detailed experimental procedures, data presentation guidelines, and visual representations of the workflow and underlying biological pathways.

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at the synapse.[5] Inhibition of AChE is a critical therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma by increasing acetylcholine levels.[5][6] this compound, a triterpenoid compound, has been identified as an inhibitor of AChE.[1] This document outlines the materials and methods for quantifying the inhibitory activity of this compound on AChE using the colorimetric Ellman's method.[5][6]

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of AChE by detecting the formation of a yellow-colored product.[5][6] The assay involves a two-step reaction:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[5]

-

Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-Thio-2-nitrobenzoic acid (TNB), which is a yellow-colored compound.[5]

The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[5] In the presence of an inhibitor like this compound, the rate of this reaction will decrease.

Materials and Reagents

-

Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[5]

-

Substrate: Acetylthiocholine iodide (ATCI)[5]

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[5]

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[5]

-

Test Compound: this compound

-

Positive Control: Donepezil or another known AChE inhibitor

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Equipment:

-

96-well microplate reader

-

Multichannel pipette

-

Incubator

-

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

Preparation of Reagents

-

Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[5]

-

AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical starting concentration is 0.1-0.25 U/mL in the final well.[5]

-

DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light.[5]

-

ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh.[5]

-

This compound Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution. Prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in the wells is below 1% to avoid affecting enzyme activity.[5]

-

Positive Control Solution: Prepare a dilution series of the positive control (e.g., Donepezil) in the same manner as the test compound.

Assay Procedure

-

Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control, and the various concentrations of this compound.

-

Enzyme and Inhibitor Incubation:

-

To each well (except the blank), add 10 µL of the AChE working solution.

-

Add 10 µL of the appropriate this compound dilution or vehicle (for the negative control) to the corresponding wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a reaction mixture containing the assay buffer, DTNB, and ATCI.

-

Add 180 µL of this reaction mixture to all wells to start the reaction.[5]

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to take readings every minute for 10-20 minutes to monitor the reaction kinetics.

-

Data Analysis

The percentage of AChE inhibition is calculated using the rate of the reaction (change in absorbance per minute, ΔAbs/min).

% Inhibition = [ (Rate of Negative Control - Rate of Sample) / Rate of Negative Control ] x 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Summarize the quantitative data in a clear and structured table.

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 0.1 | 15.2 ± 2.1 | rowspan="5" |

| 1 | 35.8 ± 3.5 | ||

| 10 | 52.3 ± 4.2 | ||

| 50 | 78.9 ± 5.1 | ||

| 100 | 95.1 ± 2.8 | ||

| Donepezil | 0.01 | 25.4 ± 2.9 | rowspan="5" |

| (Positive Control) | 0.1 | 48.9 ± 3.8 | |

| 1 | 75.6 ± 4.5 | ||

| 5 | 92.1 ± 2.3 | ||

| 10 | 98.7 ± 1.9 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for the acetylcholinesterase inhibition assay.

Acetylcholinesterase Signaling Pathway and Inhibition

References

Cell-based Assays for Efficacy Testing of Picfeltarraenin X: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin X is a triterpenoid compound of interest for its potential therapeutic properties. As an acetylcholinesterase (AChE) inhibitor, it holds promise for neurological applications.[1] Furthermore, related compounds such as Picfeltarraenin IA have demonstrated anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of this compound. The proposed assays will assess its cytotoxic, apoptotic, anti-inflammatory, and acetylcholinesterase-inhibiting activities.

Due to the limited availability of specific published data on this compound in these particular assays, the quantitative data presented in the tables are illustrative and based on expected outcomes for a compound of this class, drawing parallels from data on similar molecules like Picfeltarraenin IA. The protocols provided are established and widely used methods in drug discovery and development.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the anticipated results from the described cell-based assays when testing this compound. These are example data sets and will need to be empirically determined.

Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells (MTT Assay)

| This compound (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98 ± 5.1 |

| 10 | 85 ± 6.2 |

| 25 | 62 ± 5.8 |

| 50 | 41 ± 4.9 |

| 100 | 25 ± 3.7 |

Table 2: Induction of Apoptosis by this compound in Jurkat Cells (Annexin V-FITC/PI Staining)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| This compound (50 µM) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.4 |

Table 3: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages (ELISA)

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 50 ± 15 | 30 ± 10 |

| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 |

| LPS + this compound (10 µM) | 1500 ± 130 | 1100 ± 90 |

| LPS + this compound (25 µM) | 800 ± 75 | 600 ± 50 |

Table 4: Inhibition of Acetylcholinesterase (AChE) Activity by this compound

| This compound (µM) | % AChE Inhibition (Mean ± SD) |

| 0.1 | 15 ± 3.2 |

| 1 | 45 ± 4.1 |

| 10 | 85 ± 5.5 |

| 50 | 98 ± 2.3 |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of this compound on cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Cell Treatment: Seed cells (e.g., Jurkat) in a 6-well plate and treat with this compound at the desired concentration for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Activity: Cytokine Production Measurement by ELISA

This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Protocol:

-

Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations by comparing the sample absorbance to a standard curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the inhibitory activity of this compound on acetylcholinesterase.

Protocol:

-

Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Inhibition Reaction: In a 96-well plate, add the AChE enzyme solution and various concentrations of this compound. Incubate for a pre-determined time.

-

Substrate Addition: Initiate the reaction by adding ATCh and DTNB to the wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to the untreated control.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound efficacy.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models for Studying the Effects of Picfeltarraenin X: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin X is a triterpenoid compound that, like other members of the Picfeltarraenin family, is of significant interest for its potential therapeutic properties. While direct in vivo studies on this compound are not extensively documented in publicly available literature, research on related compounds such as Picfeltarraenin IA suggests potent anti-inflammatory and potential anti-cancer activities.[1][2] This document provides detailed, proposed application notes and protocols for studying the effects of this compound in relevant animal models based on the known biological activities of its analogues and established experimental systems. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Potential Therapeutic Applications to Investigate

-

Anti-inflammatory Effects: Based on the activity of related compounds, this compound is a candidate for investigation in models of inflammatory diseases.[1]

-

Anti-cancer Activity: The broader class of triterpenoids exhibits anti-cancer properties, making this a key area for in vivo evaluation of this compound.[2]

Data Presentation: Quantitative Data Summary

As there is a lack of specific in vivo data for this compound, the following table summarizes in vitro data for the related compound Picfeltarraenin IA, which can be used to inform starting dose-range finding studies.

Table 1: In Vitro Efficacy of Picfeltarraenin IA

| Parameter | Cell Line | Condition | Effective Concentration | Observed Effect | Reference |

| Anti-inflammatory Activity | Human Pulmonary Epithelial A549 Cells | LPS-induced inflammation | 10 µmol/l | Significant inhibition of IL-8 and PGE2 production | [1] |

| Cytotoxicity | Human Pulmonary Epithelial A549 Cells | --- | Up to 100 µmol/l | No significant effect on cell viability | [1] |

Experimental Protocols

Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

This model is designed to evaluate the systemic anti-inflammatory effects of this compound.

Workflow for LPS-Induced Systemic Inflammation Model

Caption: Workflow for the LPS-induced systemic inflammation model.

Detailed Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

-

Procedure:

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound (low dose) + LPS

-

This compound (medium dose) + LPS

-

This compound (high dose) + LPS

-

-

Dosing:

-

Suggested starting doses for this compound could range from 1 to 50 mg/kg, administered intraperitoneally (i.p.). A dose-response study is recommended.

-

Administer the appropriate dose of this compound or vehicle.

-

-

Inflammation Induction: One hour after treatment, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation. The saline control group receives an equivalent volume of sterile saline.

-

Sample Collection:

-

At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

-

Harvest tissues such as liver, lung, and spleen for further analysis.

-

-

Analysis:

-

Centrifuge blood to obtain serum and store at -80°C.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits according to the manufacturer's instructions.

-

Homogenize tissues to assess cytokine levels or for histological analysis.

-

-

Anti-cancer Activity: Human Tumor Xenograft Model in Immunocompromised Mice

This model is suitable for evaluating the efficacy of this compound against a specific human cancer cell line.

Workflow for Human Tumor Xenograft Model

Caption: Workflow for a subcutaneous human tumor xenograft model.

Detailed Protocol:

-

Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Materials:

-

Human cancer cell line (e.g., A549 lung cancer, HT-29 colon cancer)

-

Matrigel

-

This compound

-

Vehicle

-

Calipers for tumor measurement

-

-

Procedure:

-

Cell Preparation: Culture the chosen cancer cell line in appropriate media. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (low dose)

-

This compound (high dose)

-

Positive control (a standard-of-care chemotherapy agent for the chosen cell line)

-

-

Treatment: Administer this compound, vehicle, or positive control daily via an appropriate route (e.g., i.p. or oral gavage) for a specified period (e.g., 21 days).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: Euthanize mice when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

-

Signaling Pathway Visualization

Based on the known mechanism of Picfeltarraenin IA, a likely target for this compound in inflammation is the NF-κB signaling pathway.[1]

NF-κB Signaling Pathway Inhibition

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

The protocols outlined in this document provide a solid foundation for the in vivo investigation of this compound's anti-inflammatory and anti-cancer properties. While these are proposed methodologies based on the activities of related compounds, they utilize standard and well-validated animal models. Researchers should perform initial dose-range finding and toxicity studies to establish a safe and effective dose for this compound before proceeding with full-scale efficacy studies. The successful application of these models will be crucial in elucidating the therapeutic potential of this promising natural compound.

References

Application Note & Protocol: Quantification of Picfeltarraenin X in Biological Samples using UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Picfeltarraenin X in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is based on established principles for the analysis of related triterpenoid saponins.

Introduction

This compound is a triterpenoid saponin isolated from plants such as Picria fel-terrae. Like other members of the picfeltarraenin family, such as Picfeltarraenin IA and IB, it is investigated for various pharmacological activities, including acetylcholinesterase (AChE) inhibition.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for bioanalysis due to its high sensitivity, specificity, and throughput.[4] This note details a UPLC-MS/MS method for the reliable determination of this compound in rat plasma, which can be adapted for other biological matrices.

Analytical Method Overview

The method employs a simple protein precipitation step for sample extraction, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in Selective Reaction Monitoring (SRM) mode.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the simultaneous quantification of Picfeltarraenins IA and IB in rat plasma.[5][6]

Materials and Reagents

-

This compound (Reference Standard)

-

Internal Standard (IS), e.g., a structurally similar but chromatographically distinct compound

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Rat Plasma (or other biological matrix)

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL): Dissolve this compound and the IS in methanol to prepare individual stock solutions. Store at -20°C or -80°C.[1]

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards. Prepare a working solution of the IS in methanol.

Sample Preparation

-

Thaw frozen plasma samples on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution and vortex briefly.

-

Vortex the mixture for 3-5 minutes.

-

Centrifuge at ~13,000 x g for 10 minutes at 4°C.[7]

-

Carefully transfer the supernatant to a clean tube or HPLC vial.

-

Inject an aliquot (e.g., 5-10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC I-Class or similar |

| Column | Agilent ZORBAX SB-C18 (e.g., 50mm × 2.1mm, 1.8µm)[5][6] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol (or Acetonitrile) with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | Isocratic (e.g., 70% B) or a shallow gradient optimized for separation[5][6] |

| Column Temperature | 35 - 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selective Reaction Monitoring (SRM) |

| Ion Transitions | This compound: To be determined by infusing a standard solution. Based on its molecular weight (662.8 g/mol ), a potential precursor ion [M+H]⁺ would be m/z 663.8. Product ions would need to be optimized.[8] Example (from Picfeltarraenin IA): m/z 785.4 → 639.5[5][6] |

| Source Temp. | ~150°C |

| Desolvation Temp. | ~400-500°C |

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH M10). The following tables summarize typical performance characteristics based on similar validated assays for related compounds.[5][6][9][10]

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Performance |

| Linearity Range | 10 - 1500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | ~1 - 5 ng/mL |

| Limit of Quantification (LLOQ) | ~10 ng/mL[5][6] |

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | < 15% | < 15% | 85 - 115% |

| Medium QC | < 15% | < 15% | 85 - 115% |

| High QC | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Performance |

| Extraction Recovery | 80 - 110% |

| Matrix Effect | 85 - 115% |

Potential Signaling Pathway Involvement

While a definitive signaling pathway for this compound is not fully elucidated, its activity as an acetylcholinesterase (AChE) inhibitor suggests a mechanism of action centered on cholinergic signaling. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission.

Caption: Inhibition of AChE by this compound.

Conclusion

The described UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. The simple sample preparation and rapid analysis time make it suitable for supporting high-throughput preclinical and clinical studies, enabling a thorough characterization of the compound's pharmacokinetic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of picfeltarraenins IA and IB in rat plasma by UPLC-MS/MS: Application to a pharmacokinetic study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Simultaneous quantification of picfeltarraenins IA and IB in rat plasma by UPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics [mdpi.com]

- 8. This compound | C36H54O11 | CID 102004844 - PubChem [pubchem.ncbi.nlm.nih.gov]